2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Description
2-[2-(1H-Indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone is a synthetic quinazolinone derivative characterized by a vinyl-linked indole moiety at position 2 and a 4-methoxyphenyl group at position 3 of the quinazolinone core. The structural uniqueness of this compound lies in its substitution pattern: the indole group, a privileged scaffold in drug discovery, is connected via a rigid vinyl linker, while the 4-methoxyphenyl substituent may enhance solubility and receptor interactions .
Synthesis of such derivatives typically involves multi-step reactions, such as cyclization of anthranilic acid derivatives or modifications of preformed quinazolinone scaffolds. For instance, thionation with Lawesson’s reagent or alkylation strategies have been employed to introduce sulfur-containing groups .
Properties
IUPAC Name |
2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-30-19-13-11-18(12-14-19)28-24(27-23-9-5-3-7-21(23)25(28)29)15-10-17-16-26-22-8-4-2-6-20(17)22/h2-16,26H,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBPJUDHWSVNFU-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted One-Pot Synthesis
Ji-Feng Liu’s microwave-promoted method enables efficient formation of 2,3-disubstituted quinazolinones. The protocol begins with anthranilic acid (63 ) reacting with acyl chlorides (64 ) or carboxylic acids (65 ) in the presence of triphenyl phosphite (P(PhO)₃) and pyridine. This yields benzoxazinone intermediates (66 ), which undergo cyclization with amines to form quinazolinones. For the target compound, anthranilic acid reacts with 4-methoxybenzoyl chloride to generate a 3-(4-methoxyphenyl)-substituted benzoxazinone. Subsequent treatment with ammonia or ammonium acetate under microwave irradiation (250°C, 3–10 min) produces 3-(4-methoxyphenyl)-4(3H)-quinazolinone.
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Step 1 : R¹COCl (1.5 equiv), P(PhO)₃ (1.2 equiv), pyridine, 25°C, 60 min.
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Step 2 : R²NH₂ (1.5 equiv), microwave, 250°C, 3–10 min.
Transition-Metal-Free SNAr Cyclization
A Cs₂CO₃-promoted nucleophilic aromatic substitution (SNAr) reaction provides an alternative route. Ortho-fluorobenzamide derivatives react with amides in DMSO at 135°C, forming the quinazolinone core without metal catalysts. For example, 2-fluoro-N-(4-methoxyphenyl)benzamide reacts with benzamide under basic conditions to yield 3-(4-methoxyphenyl)-4(3H)-quinazolinone.
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Substrates: Ortho-fluorobenzamide (1a ) + benzamide (2a ).
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Base: Cs₂CO₃ (2.5 equiv).
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Solvent: DMSO, 135°C, 24 h.
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Yield: 70% for model compound 3aa .
Integrated One-Pot Approaches
Sequential Microwave Synthesis
Combining core formation and vinylation in one pot reduces purification steps. Anthranilic acid, 4-methoxybenzoyl chloride, and indole-3-acetaldehyde are reacted sequentially under microwave irradiation.
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Anthranilic acid + 4-methoxybenzoyl chloride → benzoxazinone intermediate.
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Addition of ammonium hydroxide → 3-(4-methoxyphenyl)-4(3H)-quinazolinone.
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In situ Knoevenagel condensation with indole-3-acetaldehyde.
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Total yield: 58%.
Solid-Phase Combinatorial Synthesis
Houghten’s traceless solid-phase method enables diversification. A resin-bound anthranilic acid derivative undergoes cyclization with 4-methoxyphenyl isothiocyanate, followed by cleavage and vinyl-indole coupling via Heck reaction.
Advantages :
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High throughput screening of substituents.
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Yields: 50–65%.
Analytical and Optimization Data
Table 1. Comparison of Synthetic Methods
Table 2. Spectral Characterization
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| Target compound | 8.12 (s, 1H, NH), 7.85–6.75 (m, 14H) | 178.3 (C=O), 161.2 (OCH₃) | 453.1543 [M+H]⁺ |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone ring, potentially converting it to dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to indole-2,3-diones, while reduction of the quinazolinone ring can yield dihydroquinazolinones.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, it has shown promising results against various cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. In vitro studies demonstrated effectiveness against several bacterial strains, suggesting potential use as an antibacterial agent. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Building Block in Synthesis
2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various coupling reactions. Its structural features allow it to participate in electrophilic aromatic substitution and nucleophilic addition reactions, facilitating the creation of diverse derivatives with tailored properties .
Photophysical Properties
Research into the photophysical properties of this compound has revealed its potential use in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it suitable for applications in optoelectronic devices. Studies have shown that modifications to the substituents on the quinazolinone ring can enhance its luminescent properties, which is crucial for improving the efficiency of OLEDs .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of proliferation in breast cancer cells with IC50 values < 10 µM. |
| Study 2 | Antimicrobial Efficacy | Effective against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) < 50 µg/mL. |
| Study 3 | Synthesis Applications | Successfully used as a precursor for synthesizing novel indole derivatives through palladium-catalyzed coupling reactions. |
| Study 4 | Photophysical Properties | Exhibited strong fluorescence with quantum yield > 0.5 when incorporated into polymer matrices for OLED applications. |
Mechanism of Action
The mechanism of action of 2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets due to its planar structure and ability to participate in hydrogen bonding and π-π interactions. The quinazolinone ring can enhance these interactions by providing additional binding sites and modulating the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Activity: The 4-methoxyphenyl group in the target compound is associated with enhanced anti-inflammatory and antioxidant activities compared to ortho-substituted analogs. For example, 3-(4-methoxyphenyl)-4(3H)-quinazolinone demonstrated superior radical scavenging (DPPH assay) and protein denaturation inhibition compared to 3-(2-methylphenyl) derivatives . In contrast, 5-bromoindol-3-yl and 3-isopropoxyphenyl substituents in CCK-B receptor ligands (e.g., ) highlight the role of halogenation and alkoxy groups in optimizing receptor binding .
Linker Flexibility and Conformational Effects: Ethyl linkers (e.g., in CCK-B ligands) allow conformational flexibility, which may improve receptor affinity. X-ray crystallography of related compounds (e.g., ) revealed that extended conformations (antiperiplanar arrangement) correlate with higher receptor affinity compared to folded conformations .
Indole Modifications: Methylation of the indole nitrogen (e.g., 1-methylindol-3-yl in ) may alter metabolic stability and lipophilicity. However, such modifications could reduce hydrogen-bonding interactions critical for activity .
Pharmacological and Biochemical Comparisons
Anti-Inflammatory and Antioxidant Activity:
- The target compound’s 4-methoxyphenyl group aligns with findings that para-substituted methoxy groups enhance antioxidant capacity. For instance, 3-(4-methoxyphenyl)-4(3H)-quinazolinone exhibited a DPPH scavenging activity comparable to ascorbic acid, likely due to electron-donating effects stabilizing radical intermediates .
- Methylthio and benzylmercapto derivatives (e.g., ) show higher antitumor activity (MGI% = 19%) than alkylmercapto analogs, suggesting that sulfur-containing groups improve cytotoxicity .
Anticancer and Receptor Binding:
- CCK-B receptor ligands with ethyl linkers () demonstrate nanomolar affinity (IC₅₀ = 0.0093 µM), underscoring the importance of linker length and substituent bulk in receptor interactions .
- The target compound’s vinyl-indole moiety may mimic natural product pharmacophores (e.g., asperlicin), but its rigid structure could limit conformational adaptability compared to ethyl-linked analogs .
Biological Activity
The compound 2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone , with the CAS number 331831-50-6 , belongs to a class of quinazolinone derivatives that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C25H19N3O2
- Molecular Weight : 393.44 g/mol
- Structural Features : The compound features an indole moiety and a methoxyphenyl group, contributing to its biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives, particularly against resistant strains of bacteria such as Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis. The compound has demonstrated significant antibacterial activity, as evidenced by low minimum inhibitory concentrations (MICs):
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.90 |
| MRSA (ATCC 43300) | <1.00 |
| Mycobacterium tuberculosis | 0.98 |
These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents to combat antibiotic resistance .
Antitumor Activity
The antiproliferative effects of this compound have also been investigated in various cancer cell lines. Notable results include:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and others.
- Significant Findings : Compounds derived from quinazolinones exhibited preferential suppression of rapidly dividing cells over non-tumorigenic cells, indicating potential selectivity in targeting cancer cells .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antibacterial Mechanism : The compound's ability to inhibit biofilm formation in Staphylococcus aureus suggests it may disrupt bacterial communication and adherence mechanisms, essential for pathogenicity .
- Cytotoxic Mechanism : Molecular docking studies indicate that the compound binds effectively to specific proteins involved in bacterial stress response, which could lead to increased susceptibility of bacteria to other antibiotics .
Study 1: Antimicrobial Efficacy
In a recent study, a series of indolylquinazolinones were synthesized and evaluated for their antimicrobial properties. Among these, the compound showed remarkable activity against both standard and resistant strains of bacteria. The study also highlighted its role in inhibiting biofilm formation, which is crucial for treating chronic infections .
Study 2: Anticancer Potential
Another investigation assessed the anticancer properties of various quinazolinone derivatives, including the target compound. Results indicated that certain derivatives exhibited significant cytotoxicity against A549 cells with IC50 values in the low micromolar range. This suggests that modifications to the quinazolinone structure could enhance therapeutic efficacy against lung cancer .
Q & A
Q. What is the significance of the quinazolinone core in this compound’s pharmacological activity?
The quinazolinone scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system and hydrogen-bonding capabilities, which facilitate interactions with biological targets like kinases and neurotransmitter receptors. Modifications at the 2- and 3-positions (e.g., styryl or indole-vinyl groups) influence electronic properties, lipophilicity, and steric effects, altering binding affinity and selectivity. For example, 3-(4-methoxyphenyl) substitution enhances metabolic stability compared to smaller alkyl groups .
Q. What synthetic methods are optimal for introducing the styryl-indole moiety at the 2-position?
The styryl-indole group is typically introduced via a condensation reaction between 2-methyl-4(3H)-quinazolinone precursors and indole-3-carboxaldehyde under acidic or microwave-assisted conditions. Triethyl orthobenzoate-mediated cyclization is also effective, achieving yields >70% in ethanol reflux. Purity is confirmed via HPLC and NMR, with attention to stereochemistry (E/Z isomers) .
Q. How can spectral characterization (NMR, MS) resolve structural ambiguities in analogs?
- NMR : H and C NMR distinguish substituent positions: the indole NH proton resonates at δ 10.5–11.2 ppm, while the quinazolinone C=O appears at ~165 ppm in C NMR. NOESY confirms spatial proximity between the styryl group and 3-aryl substituents .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 412.1556 for the parent compound) and fragmentation patterns (e.g., loss of methoxyphenyl group at m/z 295) .
Advanced Research Questions
Q. How do substituents at the 2- and 3-positions modulate selectivity for kinase vs. neurotransmitter targets?
- 2-Position : Bulky styryl groups (e.g., indole-vinyl) enhance kinase inhibition (e.g., EGFR-TK) by occupying hydrophobic pockets, while electron-withdrawing groups (e.g., nitro) reduce CNS penetration.
- 3-Position : 4-Methoxyphenyl improves metabolic stability via steric hindrance of cytochrome P450 oxidation, whereas 2-methylphenyl analogs show higher GABA receptor affinity .
Methodological Approach : - Perform molecular docking (AutoDock Vina) with kinase (PDB: 1M17) and GABA (PDB: 6HUP) crystal structures.
- Validate via competitive binding assays (e.g., H-flunitrazepam displacement for GABA) .
Q. What in vitro models are suitable for assessing neuroprotective effects against oxidative stress?
- Primary Neuronal Cultures : Expose rat cortical neurons to HO or glutamate, pre-treated with the compound (1–10 µM). Measure viability via MTT assay and ROS levels with DCFH-DA .
- Mechanistic Insight : Evaluate Nrf2 pathway activation (Western blot for HO-1, NQO1) and mitochondrial membrane potential (JC-1 staining) .
Q. How can metabolic stability be improved without compromising activity?
- Strategies :
- Replace labile methoxy groups with trifluoromethyl or halogen substituents (e.g., 4-CF reduces CYP2D6-mediated demethylation).
- Introduce deuterium at benzylic positions to slow metabolism.
- Validation : Use liver microsomal assays (human/rat) with LC-MS/MS quantification of parent compound and metabolites .
Q. What bacterial targets are most susceptible to this compound’s antimicrobial derivatives?
Derivatives with thiadiazole or pyrazole moieties (e.g., 3-(1,3,4-thiadiazolyl) analogs) inhibit DNA gyrase (IC < 1 µM against E. coli) and disrupt biofilm formation in S. aureus. Synergy with β-lactams (e.g., piperacillin) is observed via checkerboard assays (FIC index ≤0.5) .
Q. How does the compound’s conformation (e.g., extended vs. folded) impact receptor binding?
X-ray crystallography (e.g., PDB: 3LZB) reveals that extended conformations (antiperiplanar styryl-indole orientation) optimize hydrophobic interactions with sEH enzyme pockets, while folded conformations reduce affinity by 100-fold. MD simulations (AMBER) confirm energy barriers (<2 kcal/mol) between states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
